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CAS No.: 1000576-08-8

Cat. No.: B2908594

Get Quote

Executive Summary
In modern medicinal chemistry, 2-Iodo-4-methylthiopyrimidine (IMTP) represents a

"privileged scaffold" due to its ability to undergo orthogonal functionalization.[1] Unlike

symmetric di-halopyrimidines, IMTP possesses two distinct electrophilic handles with disparate

reactivity profiles:

C2-Iodine: A soft electrophile highly reactive toward Palladium-catalyzed cross-coupling.[1]

C4-Thiomethyl: A latent electrophile, stable under standard Pd-coupling conditions, but

activatable via oxidation or copper-mediated coupling (Liebeskind-Srogl).[1]

This guide outlines the protocols for sequentially functionalizing these positions to generate

diverse libraries of kinase inhibitors and GPCR ligands.
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The utility of IMTP relies on the reactivity gap between the C2 and C4 positions. The C2-iodine

bond is significantly weaker and more prone to oxidative addition by Pd(0) than the C4-SMe

bond.[1] Furthermore, the electron-deficient nature of the pyrimidine ring makes the C4 position

highly susceptible to Nucleophilic Aromatic Substitution (

) only after the sulfide is oxidized to a sulfone or sulfoxide.
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Figure 1: Divergent synthesis pathways. Path A utilizes oxidation for heteroatom introduction (

), while Path B utilizes copper co-catalysis for carbon-carbon bond formation.[1]

Synthetic Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Challenge: The sulfur atom at C4 can poison Palladium catalysts by strongly coordinating to

the metal center.[1] Solution: Use of bidentate ligands (dppf) and slightly elevated catalyst

loading ensures turnover.

Materials:

Substrate: 2-Iodo-4-methylthiopyrimidine (1.0 equiv)[1]

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

Catalyst:
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(3-5 mol%)

Base:

(2.0 M aqueous solution, 3.0 equiv)[2]

Solvent: 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step Methodology:

Inert Setup: Charge a microwave vial or Schlenk flask with IMTP (1.0 equiv), Boronic acid

(1.1 equiv), and

(0.05 equiv). Seal and purge with Argon/Nitrogen (

).[2]

Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

Activation: Add aqueous

via syringe.

Reaction: Heat to 80°C for 4-12 hours (or 100°C for 30 min in microwave).

Note: Monitor by TLC/LCMS. The iodine is displaced rapidly; the thiomethyl group remains

intact.

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[3]

Purification: Flash chromatography (Hexane/EtOAc). The product is typically a white/off-

white solid.[1]

Protocol B: Activation of C4-Thiomethyl Group
Once the C2 position is derivatized, the C4-SMe group must be activated.[1]
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Option 1: Oxidation &

(For C-N bonds)
This is the standard route for synthesizing kinase inhibitors (e.g., introducing an aniline at C4).

Materials:

Intermediate from Protocol A (1.0 equiv)

Oxidant:

-CPBA (meta-Chloroperoxybenzoic acid, 77% max, 2.5 equiv)[1]

Nucleophile: Primary or Secondary Amine (1.5 - 3.0 equiv)[1]

Base: DIPEA (3.0 equiv, if using amine salts)

Step-by-Step Methodology:

Oxidation: Dissolve the C2-substituted intermediate in DCM (0.1 M). Cool to 0°C.

Addition: Slowly add

-CPBA dissolved in DCM. Stir at 0°C for 1 hour, then warm to RT.

Checkpoint: LCMS should show mass +32 (sulfoxide) or +48 (sulfone). Full oxidation to

sulfone is preferred for faster displacement.

Quench: Wash with saturated

and

(to reduce excess peroxide). Isolate the crude sulfone.

Displacement (

): Dissolve the crude sulfone in DMF or DMSO. Add the amine and DIPEA. Heat to 60-80°C.

Mechanism:[4][5] The sulfone is an excellent leaving group (
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), facilitating rapid substitution.

Option 2: Liebeskind-Srogl Coupling (For C-C bonds)
To replace the sulfur with a carbon (e.g., creating a 2,4-biaryl pyrimidine), standard Suzuki

conditions fail. The Liebeskind-Srogl coupling uses a Copper cofactor to activate the sulfur.[4]

[6]

Materials:

Intermediate from Protocol A (1.0 equiv)

Boronic Acid (1.5 equiv)

Catalyst:

(5 mol%)[3][7]

Cofactor: CuTC (Copper(I) thiophene-2-carboxylate, 1.5 - 2.0 equiv)[1]

Solvent: THF (anhydrous)

Methodology:

Mix the intermediate, boronic acid, Pd catalyst, and CuTC in a dry vial under Argon.

Add anhydrous THF.

Heat to 50-60°C for 12-18 hours.

Note: This reaction is base-free.[1] The CuTC activates the thioether, allowing

transmetallation to Pd.
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Parameter C2-Iodo Reactivity C4-SMe Reactivity

Electronic Nature Soft Electrophile
Nucleophile (latent

Electrophile)

Pd-Coupling
Excellent (Suzuki, Stille,

Sonogashira)
Inert (requires Cu-cofactor)

Susceptibility High Low (High after oxidation)

Primary Utility Scaffold anchoring Library diversification

Medicinal Chemistry Application: Kinase Inhibitor
Design
Many kinase inhibitors (e.g., analogues of ZM 447439 or various EGFR inhibitors) utilize a

pyrimidine core.[8] The IMTP scaffold allows for the precise placement of the "Hinge Binder"

and the "Solvent Exposed" moiety.

Case Study Workflow:

Hinge Binding: Use Protocol A to attach a specific heterocycle (e.g., Indazole or Pyrazole) at

C2. This moiety typically forms hydrogen bonds with the kinase hinge region.[8]

Solvent Front: Use Protocol B (Option 1) to introduce a solubilizing amine (e.g., N-

methylpiperazine or Morpholine) at C4. This improves ADME properties and potency.
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IMTP Scaffold

C2: Hinge Binder Attachment
(Suzuki Coupling)

C4: Oxidation to Sulfone

C4: Solubilizing Group Addition
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Figure 2: Typical workflow for Kinase Inhibitor synthesis using IMTP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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